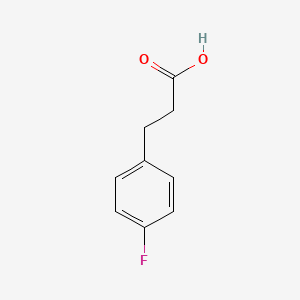

3-(4-Fluorophenyl)propionic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMKXWDPUXLPHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196644 | |

| Record name | 3-(4-Fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-31-4 | |

| Record name | 3-(4-Fluorophenyl)propionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenyl)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 459-31-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(4-Fluorophenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-FLUOROPHENYL)PROPIONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(4-Fluorophenyl)propionic acid physical properties

Physical Properties, Synthesis, and Characterization Profile

Executive Summary

3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) is a critical fluorinated building block in medicinal chemistry, serving as a bioisostere for hydrocinnamic acid.[1][2] The introduction of the fluorine atom at the para-position of the phenyl ring modulates metabolic stability (blocking para-hydroxylation) and lipophilicity without significantly altering the steric bulk of the molecule.[1] This guide provides a comprehensive technical analysis of its physical properties, spectral characteristics, and synthetic pathways, designed for researchers optimizing lead compounds in drug discovery.[1][2]

Molecular Identity & Structural Analysis

The compound consists of a propionic acid tail attached to a para-fluorinated benzene ring.[1][2][3] The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which influences the acidity of the carboxylic acid and the electron density of the aromatic ring.[1]

| Parameter | Data |

| IUPAC Name | 3-(4-Fluorophenyl)propanoic acid |

| CAS Number | 459-31-4 |

| Molecular Formula | C₉H₉FO₂ |

| Molecular Weight | 168.16 g/mol |

| SMILES | OC(=O)CCc1ccc(F)cc1 |

| InChI Key | ZMKXWDPUXLPHCA-UHFFFAOYSA-N |

Thermodynamic & Physical Constants

The following data aggregates experimental values from standard chemical databases and literature reports.

| Property | Value / Range | Condition / Note |

| Physical State | Solid (Crystalline Powder) | White to off-white appearance |

| Melting Point | 86 – 91 °C | Experimental consensus [1][2] |

| Boiling Point | 105 – 107 °C | @ 22 Torr (Reduced pressure) |

| Boiling Point (Pred.) | ~279 °C | @ 760 mmHg (Decomposes) |

| Density (Pred.) | 1.222 ± 0.06 g/cm³ | Solid state density |

| Flash Point | ~122.5 °C | Predicted |

| Vapor Pressure | ~0.002 mmHg | @ 25 °C (Low volatility) |

Solubility & Lipophilicity Profile

Understanding the lipophilicity (LogP) is vital for predicting blood-brain barrier (BBB) penetration and oral bioavailability.[1][2]

| Parameter | Value | Implication |

| LogP (Octanol/Water) | 1.84 – 1.89 | Moderate lipophilicity; favorable for membrane permeability.[1][2] |

| Solubility (Water) | Low | Sparingly soluble in cold water; soluble in hot water.[1][2] |

| Solubility (Organic) | High | Soluble in Methanol, Ethanol, DMSO, Chloroform, Ethyl Acetate. |

| pKa (Acid) | ~4.75 (Predicted) | Slightly more acidic than hydrocinnamic acid (pKa 4.[1][2]87) due to F-inductive effect.[1][2] |

Spectral Characterization

Accurate identification relies on interpreting the specific splitting patterns caused by the fluorine atom (

Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl₃, 400 MHz

- 11.0–12.0 (br s, 1H): Carboxylic acid proton (-COOH ).[1][2] Broadness depends on concentration and water content.[1][2]

- 7.10–7.20 (m, 2H): Aromatic protons meta to Fluorine (ortho to alkyl chain).[1][2]

-

6.90–7.00 (m, 2H): Aromatic protons ortho to Fluorine.[1][2] These appear as a complex multiplet (often pseudo-triplets) due to

-

2.95 (t,

-

2.67 (t,

Carbon-13 NMR ( C NMR)

Key Feature: Carbon atoms on the aromatic ring will show C-F coupling (doublets).[1][2]

- ~178.0: Carbonyl carbon (C=O).[1][2]

-

~161.5 (d,

-

~136.0 (d,

-

~130.0 (d,

-

~115.2 (d,

- ~35.5: Alpha-CH₂.[1][2]

- ~30.0: Beta-CH₂.

Synthesis & Experimental Protocol

The most robust synthesis involves the reduction of 4-fluorocinnamic acid.[1][2] This method avoids the use of harsh Friedel-Crafts conditions that might lead to regioisomeric mixtures.[1][2]

Figure 1: Standard synthetic route via Knoevenagel condensation followed by catalytic hydrogenation.

Standard Operating Procedure: Hydrogenation

-

Preparation: Dissolve 4-fluorocinnamic acid (10 mmol) in Methanol (50 mL) in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading, ~100 mg) under an inert nitrogen atmosphere.[1][2] Caution: Pd/C is pyrophoric when dry.

-

Hydrogenation: Purge the flask with Hydrogen gas (balloon pressure is sufficient) and stir vigorously at room temperature for 4–6 hours.

-

Monitoring: Monitor reaction progress via TLC (SiO₂, 30% EtOAc/Hexanes). The starting material (cinnamic acid) will disappear, and the product spot will have a similar Rf but will not be UV-active at 254 nm in the same conjugated manner (loss of double bond).

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.[1][2]

-

Isolation: Concentrate the filtrate in vacuo to yield the white crystalline solid. Recrystallize from Hexane/EtOAc if necessary.

Handling, Stability & Safety (SDS Summary)

-

Hazard Statements: H315 (Skin Irritant), H319 (Eye Irritant), H335 (Respiratory Irritant).[2]

-

Storage: Store in a cool, dry place (Room Temperature). Keep container tightly closed.

-

Stability: Stable under normal temperatures and pressures.[1][2] Avoid strong oxidizing agents.[1][2]

-

Reactivity: Incompatible with strong bases (forms salts) and strong oxidizers.[1][2]

References

-

Sigma-Aldrich. this compound Product Specification & MSDS. Retrieved from

-

ChemicalBook. this compound Physical Properties and Spectral Data. Retrieved from

-

PubChem. Compound Summary: 3-(4-Fluorophenyl)propanoic acid (CID 136302).[1][2] National Library of Medicine.[1][2] Retrieved from

-

ChemSrc. this compound Physicochemical Properties. Retrieved from

Sources

Technical Profile: 3-(4-Fluorophenyl)propionic Acid (CAS 459-31-4)

The following technical guide provides an in-depth analysis of 3-(4-Fluorophenyl)propionic acid, focusing on its molecular weight as a critical anchor for stoichiometric precision, analytical validation, and synthetic application.

Molecular Weight & Physicochemical Characterization

Executive Summary

This compound (CAS 459-31-4) is a fluorinated hydrocinnamic acid derivative widely utilized as a pharmacophore scaffold in medicinal chemistry.[1][2][3][4] With a molecular weight of 168.17 g/mol , it serves as a critical building block for introducing metabolic stability via fluorine substitution.[3][5] This guide analyzes the molecule’s physical properties, synthetic pathways, and analytical signatures, providing researchers with the data necessary for precise stoichiometric calculations and structural validation.[3]

Physicochemical Core

The precise molecular weight is the fundamental constant for all downstream applications, from preparing molar solutions to interpreting mass spectrometry data.[3]

Table 1: Fundamental Physicochemical Properties[3]

| Property | Value | Technical Context |

| Molecular Weight | 168.17 g/mol | Average mass for stoichiometric calculations.[3] |

| Exact Mass | 168.0587 Da | Monoisotopic mass for High-Resolution Mass Spectrometry (HRMS).[3] |

| Molecular Formula | C₉H₉FO₂ | Degree of Unsaturation = 5 (1 ring + 3 pi bonds + 1 carbonyl).[3] |

| CAS Registry | 459-31-4 | Unique identifier for procurement and database indexing.[3] |

| Melting Point | 86–91 °C | Solid-state characterization; purity indicator.[3][6] |

| Boiling Point | ~279 °C (760 mmHg) | Relevant for distillation purification protocols.[3] |

| LogP (Octanol/Water) | 1.89 | Indicates moderate lipophilicity; suitable for membrane permeability.[3] |

| pKa | ~4.76 | Typical for carboxylic acids; exists as carboxylate at physiological pH.[3] |

The "Fluorine Effect" in Drug Design

The substitution of hydrogen (MW ~1.008) with fluorine (MW ~18.998) at the para-position significantly alters the electronic and metabolic profile without drastically changing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).[3]

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is stronger than the C-H bond, blocking metabolic oxidation at the susceptible para position (CYP450 metabolism).[3]

-

Lipophilicity: The fluorine atom increases lipophilicity (LogP), enhancing bioavailability compared to the non-fluorinated hydrocinnamic acid.[3]

Synthetic Methodology

Reliable access to this compound often involves the reduction of its unsaturated precursor, 4-fluorocinnamic acid.[3] This pathway allows for the introduction of the fluorine atom early in the synthesis via commercially available aldehydes.[3]

Synthesis Workflow (Knoevenagel Condensation & Reduction)

The following diagram outlines the standard laboratory synthesis route.

Figure 1: Two-step synthetic pathway from 4-fluorobenzaldehyde to the target propionic acid derivative.

Experimental Protocol Highlights

-

Condensation: 4-Fluorobenzaldehyde is reacted with malonic acid in pyridine with a catalytic amount of piperidine.[3] Decarboxylation occurs in situ to yield 4-fluorocinnamic acid.[3]

-

Hydrogenation: The alkene bond is reduced using catalytic hydrogenation (10% Pd/C) under a hydrogen atmosphere (balloon pressure is often sufficient).[3]

Analytical Characterization & Validation

Validating the identity of CAS 459-31-4 requires corroborating the molecular weight with structural fragmentation patterns.[3]

Mass Spectrometry (GC-MS / LC-MS)

In Electron Impact (EI) ionization, the molecule exhibits a distinct fragmentation pathway driven by the stability of the benzylic cation.[3]

-

Molecular Ion ([M]+): m/z 168 (Parent peak, often visible but not base).[3]

-

Base Peak: m/z 109.[3] This corresponds to the 4-fluorobenzyl cation (or fluorotropylium ion).[3]

-

Mechanism: Cleavage of the bond between the alpha and beta carbons relative to the ring releases the carboxylic acid fragment.[3]

Calculation:

Figure 2: Primary fragmentation pathway in EI-MS, confirming the fluorobenzyl core.

Nuclear Magnetic Resonance (NMR)[7]

-

1H NMR (CDCl3):

Pharmaceutical Applications

The precise molecular weight and lipophilicity of this compound make it a versatile scaffold in drug discovery.[3]

-

Melanocortin-4 Receptor Agonists: Used to synthesize 2-oxopiperazine derivatives.[3] The fluorophenyl group enhances binding affinity through hydrophobic interactions while preventing metabolic degradation.[3]

-

Anticancer Agents: Derivatives targeting SIRT2 and EGFR utilize the propionic acid tail to engage amino acid residues in the binding pocket, while the fluorinated ring occupies hydrophobic clefts.[3]

-

NSAID Development: Serves as a core structure for developing non-steroidal anti-inflammatory drugs, where the propionic acid moiety (profens) is critical for COX enzyme inhibition.[3]

References

-

National Institute of Standards and Technology (NIST). this compound Mass Spectrum.[3][8] NIST Chemistry WebBook, SRD 69.[3][8] Available at: [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine.[3] Available at: [Link]

-

Tian, X., et al. (2006).[3] Design and synthesis of potent and selective 1,3,4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4668-4673.[3]

Sources

- 1. CAS 459-31-4 | this compound - Synblock [synblock.com]

- 2. This compound | CAS#:459-31-4 | Chemsrc [chemsrc.com]

- 3. This compound | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 459-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. This compound [myskinrecipes.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-(4-FLUOROBENZOYL)PROPIONIC ACID(366-77-8) 1H NMR [m.chemicalbook.com]

- 8. This compound [webbook.nist.gov]

Technical Deep Dive: Thermodynamic Properties and Purification of 3-(4-Fluorophenyl)propionic Acid

Executive Summary

3-(4-Fluorophenyl)propionic acid (CAS 459-31-4) is a critical fluorinated building block used in the synthesis of pharmaceutical intermediates, including analogs of bicalutamide and fluorinated amino acids.[1] While often characterized by its melting point (86–91 °C), understanding its boiling point and liquid-phase thermodynamics is essential for process chemists handling crude reaction mixtures.[1]

Direct distillation at atmospheric pressure is thermodynamically unfavorable due to the high predicted boiling point (~280 °C), which poses a significant risk of thermal decomposition (decarboxylation).[1] Consequently, vacuum distillation is the mandatory standard for liquid-phase purification prior to final crystallization.[1] This guide provides a rigorous analysis of the compound's phase behaviors and details a self-validating purification workflow.[1]

Physicochemical Profile

The following data aggregates experimental literature values and high-confidence predictive models.

| Property | Value | Condition/Note |

| CAS Number | 459-31-4 | |

| Molecular Formula | C₉H₉FO₂ | MW: 168.16 g/mol |

| Melting Point (MP) | 86 – 91 °C | Solid at STP [1][2] |

| Boiling Point (Atm) | 279 – 286 °C | Theoretical/Extrapolated.[2][3][4]Do not attempt. [2][3] |

| Boiling Point (Vac) | 144 °C | @ 19 mmHg (Experimental) [3] |

| Boiling Point (Vac) | 105 – 107 °C | @ 22 Torr (Experimental) [1] |

| Density | 1.222 ± 0.06 g/cm³ | Predicted liquid density |

| pKa | ~4.76 | Typical for hydrocinnamic acid derivatives |

| Solubility | Methanol, Ether, DCM | Low solubility in water |

Thermodynamics & Phase Behavior[1]

The Boiling Point Anomaly

Researchers often confuse the handling of this compound because it is a solid at room temperature.[1] However, during synthesis (e.g., reduction of 4-fluorocinnamic acid), the product often emerges as a supercooled oil or melt.[1]

-

Intermolecular Forces: The high atmospheric boiling point (>279 °C) is driven by the formation of robust hydrogen-bonded dimers between carboxylic acid groups.[1] Additionally, the fluorine atom at the para position introduces a strong dipole moment and potential

- -

Thermal Instability: Carboxylic acids with

-hydrogens or aromatic conjugation are susceptible to thermal degradation over prolonged exposure to temperatures >200 °C. Therefore, the atmospheric boiling point is a theoretical boundary, not a practical processing parameter.[1]

The Fluorine Effect

The introduction of fluorine (atomic radius ~1.47 Å) mimics hydrogen sterically but significantly alters the electronic profile.[1]

-

Lipophilicity: The C-F bond increases lipophilicity (LogP ~1.89), aiding solubility in organic extraction solvents (DCM, EtOAc) during workup.[1]

-

Volatility: While fluorine is heavy, its low polarizability often leads to lower boiling points than chloro- or bromo-analogs, but the dimerization of the acid group remains the dominant thermodynamic factor.[1]

Practical Application: Purification Strategy

The purification of this compound requires a hybrid approach. Vacuum distillation is used to separate the product from heavy tars or inorganic salts in the crude oil phase, while recrystallization is used to achieve pharmaceutical-grade purity (>99%).[1]

Workflow Logic

The following diagram illustrates the decision logic for processing the crude reaction mixture.

Figure 1: Purification decision matrix emphasizing the transition from crude oil to pure solid.

Experimental Protocols

Protocol A: Vacuum Distillation (For Crude Oils)

Use this protocol when the crude product is a dark oil or contains significant non-volatile impurities.

Equipment: Short-path distillation head, vacuum pump (capable of <20 mmHg), oil bath, receiving flask.[1]

-

System Setup: Assemble the distillation apparatus. Ensure all joints are greased (high-vacuum grease) and clipped.[1]

-

Degassing: Apply vacuum slowly to the crude oil at room temperature to remove residual solvents (DCM/EtOAc).[1]

-

Heating Ramp:

-

Fraction Collection:

-

F1 (Foreshot): Collect any distillate coming over <100 °C. Discard.

-

F2 (Main Fraction): Collect the clear, colorless liquid distilling steadily at 105–107 °C .

-

-

Solidification: Upon cooling, the main fraction will crystallize (MP: 86–91 °C).[1]

Protocol B: Recrystallization (Polishing)

Use this protocol for the final purification of the distilled solid.

-

Solvent Selection: A mixture of Hexane/Ethyl Acetate (9:1) or Water/Methanol is effective.[1]

-

Dissolution: Dissolve the solid in the minimum amount of hot solvent (near boiling).[1]

-

Filtration: If insoluble particulates remain, perform a hot filtration.[1]

-

Cooling: Allow the solution to cool slowly to room temperature, then to 4 °C. Rapid cooling may trap impurities.[1]

-

Harvesting: Filter the white crystals and wash with cold hexane. Dry under vacuum at 40 °C.[1]

Synthesis Context & Applications

In drug development, this compound is primarily utilized as a:

-

Linker/Spacer: Providing a lipophilic, metabolically stable tether in PROTACs or bivalent ligands.[1]

-

Precursor to Fluorinated Amino Acids: Used in the chemo-enzymatic synthesis of 4-fluorophenylalanine analogs via amination.[1]

-

Intermediate for Bicalutamide Analogs: The propionic acid moiety undergoes hydroxylation and sulfonation steps in the synthesis of non-steroidal anti-androgens [4].[1]

Mechanistic Pathway (Synthesis Example)

The compound is frequently synthesized via the reduction of 4-fluorocinnamic acid.[1]

Figure 2: Primary synthetic route via reduction of the alpha-beta unsaturated acid.

References

-

ChemicalBook. (2025).[1] this compound Properties and Data. Retrieved from

-

ChemSrc. (2025).[1] this compound: Physicochemical Properties. Retrieved from

-

Echemi. (2025).[1] Safety Data Sheet: this compound. Retrieved from

-

Google Patents. (2006).[1] EP1669347A1 - Process for the preparation of 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid.[1][6] Retrieved from

-

Sigma-Aldrich. (2025).[1] Product Specification: this compound. Retrieved from

Sources

- 1. This compound | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:459-31-4 | Chemsrc [chemsrc.com]

- 3. echemi.com [echemi.com]

- 4. CAS 459-31-4 | this compound - Synblock [synblock.com]

- 5. 459-31-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]

Physicochemical Profile: The Blueprint for Solubility Behavior

An In-depth Technical Guide to the Solubility of 3-(4-Fluorophenyl)propionic Acid

This guide provides a comprehensive technical overview of the solubility of this compound (CAS: 459-31-4), a crucial parameter for its application in research and pharmaceutical development. As direct, experimentally-verified solubility data in various solvents is not extensively published, this document focuses on the foundational principles, predictive assessments, and detailed methodologies required for its empirical determination. We will explore the physicochemical properties that govern its solubility and provide field-proven protocols for its accurate measurement, empowering researchers to generate reliable data for formulation, screening, and development activities.

Understanding the intrinsic properties of this compound is paramount to predicting and interpreting its solubility. The molecule's structure, featuring a fluorinated phenyl ring and a propionic acid moiety, dictates its behavior in different solvent systems.

The carboxylic acid group, with a predicted pKa of approximately 4.4, is the primary driver of its pH-dependent aqueous solubility.[1] At a pH below its pKa, the molecule exists predominantly in its neutral, protonated form, which is less soluble in water. Conversely, at a pH above the pKa, it deprotonates to form the more polar and, therefore, more water-soluble carboxylate anion. This behavior is critical for designing formulations and understanding its potential absorption in physiological environments.

The fluorophenyl group contributes to the molecule's lipophilicity, as indicated by its calculated octanol-water partition coefficient (logP). This suggests a preference for non-polar environments and predicts limited intrinsic solubility in aqueous media.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₂ | [2] |

| Molecular Weight | 168.17 g/mol | [3] |

| CAS Number | 459-31-4 | [2] |

| Melting Point | 86 - 91 °C | [4] |

| Predicted pKa | 4.40 ± 0.10 | [1] |

| Calculated logP | 1.843 | [5] |

| Appearance | White to off-white solid/crystalline powder | [6][7] |

Solubility Profile: Predictions and Qualitative Observations

While extensive quantitative data is sparse, we can synthesize available information and physicochemical principles to build a coherent solubility profile.

Aqueous Solubility

A safety data sheet notes that water solubility information is unavailable, which is common for research compounds with expected low solubility.[3] However, a computationally predicted water solubility (log₁₀WS) of -2.12 is available.[5] This value can be used to estimate the intrinsic solubility:

-

log₁₀S = -2.12

-

S = 10⁻².¹² mol/L ≈ 7.59 x 10⁻³ mol/L

-

Converting to mg/mL: (7.59 x 10⁻³ mol/L) * (168.17 g/mol ) * (1 L / 1000 mL) * (1000 mg / 1 g) ≈ 1.28 mg/mL

Expert Insight: This value represents the predicted intrinsic solubility of the neutral form of the acid. It should be treated as an estimate, and its primary utility is in planning experimental work. The actual thermodynamic solubility must be confirmed empirically. As a weakly acidic compound, its solubility is expected to increase significantly in buffers with a pH > 5.5, a key consideration for formulation development.[8]

Organic Solvent Solubility

The compound is qualitatively described as being "slightly soluble in Methanol".[1][6] Based on its molecular structure and logP value, it is expected to exhibit higher solubility in polar organic solvents and co-solvent mixtures commonly used in pharmaceutical sciences.

Table 2: Summary of Known and Expected Solubility

| Solvent System | Type | Reported/Expected Solubility | Rationale |

| Water (pH < 3) | Aqueous | Very Low | The compound is in its neutral, less soluble form. |

| Phosphate Buffer (pH 7.4) | Aqueous | Moderate | The compound is primarily in its ionized, more soluble carboxylate form. |

| Methanol | Polar Organic | Slightly Soluble[1][6] | Documented qualitative observation. |

| Ethanol, Acetonitrile | Polar Organic | Expected to be Soluble | "Like dissolves like" principle; suitable for stock solutions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Highly Soluble | Common solvent for creating high-concentration stock solutions for screening. |

Gold Standard Methodology: Thermodynamic Equilibrium Solubility Determination

To obtain definitive and reliable solubility data, the shake-flask method is the universally recognized gold standard.[9] This technique measures the equilibrium or thermodynamic solubility, which reflects the true saturation point of the compound in a given solvent at a specific temperature when the dissolved state is in equilibrium with the solid state.[10] This is distinct from kinetic solubility, which is often measured in high-throughput screening and can be misleading.[11]

The following protocol is a self-validating system designed for accuracy and reproducibility.

Experimental Protocol: Shake-Flask Method

Objective: To determine the thermodynamic solubility of this compound in a selected solvent system at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Solvent of interest (e.g., deionized water, 0.1 M phosphate buffer pH 7.4)

-

Calibrated analytical balance

-

Glass vials (e.g., 1.5-4 mL) with screw caps

-

Thermomixer or temperature-controlled orbital shaker

-

Centrifuge with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PVDF or PTFE, pre-validated for low binding)

-

Calibrated pH meter

-

Volumetric flasks and pipettes for dilutions

-

HPLC system with UV detector

Step-by-Step Procedure:

-

Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent system to the vial.

-

pH Measurement (for buffered systems): Measure and record the initial pH of the slurry to ensure it remains within the target range.[10]

-

Equilibration: Securely cap the vials and place them in a thermomixer or orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 700 rpm). Incubate for at least 24 hours.

-

Causality: A 24-hour incubation is typically sufficient to reach equilibrium.[9][12] For compounds with slow dissolution kinetics, extending this to 48 or 72 hours and sampling at multiple time points (e.g., 24h, 48h) is necessary to confirm that the concentration has reached a stable plateau, thereby validating that equilibrium has been achieved.

-

-

Phase Separation: After incubation, allow the vials to rest at the incubation temperature for 30 minutes to permit coarse settling. Separate the saturated supernatant from the excess solid using one of the following methods:

-

Centrifugation (Preferred): Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) at the experimental temperature. This minimizes the risk of compound loss due to filter binding.

-

Filtration: Carefully draw the supernatant into a syringe and pass it through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF).

-

Trustworthiness: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter membrane, thereby ensuring the collected filtrate is representative of the true saturated concentration.

-

-

Final pH Measurement: Measure and record the pH of the clarified supernatant. A significant change from the initial pH may indicate that the compound has affected the buffer capacity, which must be noted.[10]

-

Sample Dilution & Analysis: Immediately dilute a known aliquot of the clear supernatant with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method (see Section 3.2). Analyze the diluted sample via HPLC-UV.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and selective method for quantifying the concentration of the dissolved compound.[8]

Proposed HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Isocratic mixture of Acetonitrile and 20 mM Phosphate Buffer (pH adjusted to 2.5 with phosphoric acid). A typical starting ratio would be 50:50 (v/v).

-

Causality: An acidic mobile phase (pH << pKa) ensures the carboxylic acid is fully protonated, leading to consistent retention times and sharp peak shapes on a C18 column.[13]

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: ~264 nm, or the absorbance maximum (λmax) determined by scanning a standard solution.

-

Injection Volume: 10-20 µL

-

Quantification: Generate a calibration curve using at least five standard solutions of this compound of known concentrations. The concentration of the unknown sample is determined by interpolating its peak area against this curve. The limit of detection (LOD) and limit of quantitation (LOQ) should be established according to standard validation practices.[14]

Workflow Visualizations

The following diagrams illustrate the key workflows for determining and analyzing the solubility of this compound.

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Caption: HPLC-UV Quantification Workflow.

Conclusion

While published quantitative solubility data for this compound is limited, a robust framework for its determination can be established based on its physicochemical properties. Its character as a weak carboxylic acid with moderate lipophilicity dictates a pronounced pH-dependent aqueous solubility, a critical factor for any research or development professional. By adhering to the detailed shake-flask protocol and the corresponding HPLC-UV analytical method outlined in this guide, researchers can confidently generate the high-quality, reproducible thermodynamic solubility data necessary to advance their scientific objectives.

References

-

Saal, C., & Petereit, A. C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 459-31-4). [Link]

-

ResearchGate. A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. [Link]

-

protocols.io. In-vitro Thermodynamic Solubility. [Link]

-

Evotec. Thermodynamic Solubility Assay. [Link]

-

Nakashima, K., & Yamashita, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules (Basel, Switzerland), 25(20), 4837. [Link]

-

United States Pharmacopeial Convention. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

-

HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

-

Haddad, P. R., et al. (2011). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of chromatography. A, 1218(40), 7086–7091. [Link]

-

ResearchGate. Determination of carboxylic acids in apple juice by RP HPLC. [Link]

-

Özmen, D., Dramur, U., & Tatli, B. (2004). LIQUID-LIQUID EQUILIBRIA OF PROPIONIC ACID - WATER - SOLVENT (n-HEXANE, CYCLOHEXANE, CYCLOHEXANOL AND CYCLOHEXYL ACETATE) TERNARIES AT 298.15 K. Brazilian Journal of Chemical Engineering, 21(4), 645-652. [Link]

Sources

- 1. 459-31-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. This compound | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. 3-(4-氟苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound (CAS 459-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. This compound | 459-31-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. echemi.com [echemi.com]

- 8. evotec.com [evotec.com]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. inventivapharma.com [inventivapharma.com]

- 12. In-vitro Thermodynamic Solubility [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

3-(4-Fluorophenyl)propionic acid safety and handling

Technical Guide: Safe Handling and Application of 3-(4-Fluorophenyl)propionic Acid in Drug Discovery

Executive Summary

This compound (CAS 459-31-4) is a critical fluorinated building block in medicinal chemistry, widely utilized to modulate metabolic stability and lipophilicity in lead optimization.[1][2][3][4][5] While its primary hazard profile is classified under GHS as an irritant (H315, H319, H335), the specific combination of a carboxylic acid moiety with a fluorinated phenyl ring demands precise handling protocols to prevent cumulative mucosal irritation and ensure reaction integrity. This guide synthesizes physicochemical data with field-proven operational safety standards for pharmaceutical research environments.

Physicochemical Profile & Stability

Understanding the physical state is the first line of defense. As a solid organic acid, the primary vector for exposure is dust inhalation during weighing and transfer.

| Property | Value | Operational Implication |

| CAS Number | 459-31-4 | Verification key for inventory tracking. |

| Molecular Weight | 168.16 g/mol | Used for stoichiometric calculations in coupling. |

| Physical State | Crystalline Solid (White to Off-white) | High potential for electrostatic dust generation. |

| Melting Point | 86–91 °C | Stable at room temp; avoid high-heat drying ovens >80°C. |

| Boiling Point | ~279 °C (760 mmHg) | Low volatility; inhalation hazard is particulate, not vapor. |

| Acidity (pKa) | ~4.7 (Predicted) | Weak acid; requires base neutralization for spill cleanup. |

| Solubility | Methanol, DMSO, Ethanol | Compatible with standard amide coupling solvents. |

Data aggregated from PubChem and supplier SDS [1, 2].

Hazard Identification & Risk Assessment (GHS)

Signal Word: WARNING

The compound follows the "Triad of Irritation" common to benzenepropanoic acid derivatives.

-

H315 (Skin Irritation): The acidity can disrupt the stratum corneum. Prolonged contact with the solid, combined with perspiration (moisture), can exacerbate acid burns.

-

H319 (Serious Eye Irritation): The most critical acute hazard. Crystalline dust acts as both a mechanical abrasive and a chemical irritant to the cornea.

-

H335 (Respiratory Irritation): Inhalation of dust triggers mucosal inflammation.

Senior Scientist Insight:

"Do not underestimate H335. While not a labeled sensitizer, chronic irritation of the upper respiratory tract from organic acid dust can lower the threshold for sensitization to other reagents (like coupling agents HATU/EDC) often used in the same workflow. Control the dust, and you control the risk."

Operational Safety Logic: From Storage to Synthesis

The following diagram outlines the decision logic and safety gates required when moving this compound from inventory to a reaction vessel.

Figure 1: Operational workflow emphasizing the critical dust control safety gate during the weighing phase.

Detailed Handling Protocols

A. Engineering Controls

-

Primary Containment: All weighing operations must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure . Face velocity should be verified >0.5 m/s.

-

Static Control: Use an ionizing bar or anti-static gun if the ambient humidity is <30%, as dry fluorinated acids are prone to static fly-off.

B. Personal Protective Equipment (PPE)

-

Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) are sufficient for the solid acid.

-

Caveat: If dissolved in DCM or DMF, double-gloving or using laminate gloves (e.g., Silver Shield) is recommended due to the solvent's permeation properties, which can carry the acid through the glove [3].

-

-

Eye Protection: Chemical safety goggles are mandatory. Safety glasses with side shields are insufficient if fine dust is generated.

-

Respiratory: If weighing >10 grams outside a certified enclosure, use a half-mask respirator with P100 (HEPA) cartridges.

C. Protocol: Standard Dissolution for Coupling

This protocol ensures safe transition from solid hazard to liquid intermediate.

-

Preparation: Pre-measure the solvent (e.g., DMF) in a graduated cylinder. Have a waste container ready for the weighing boat.

-

Weighing:

-

Place the weighing boat on the balance inside the hood.

-

Transfer this compound using a spatulate. Do not pour from the bottle.

-

Recap the stock bottle immediately to prevent moisture uptake (hygroscopic potential).

-

-

Transfer:

-

Move the weighing boat to the reaction flask.

-

Use a powder funnel to prevent crystals from sticking to the ground glass joint (which can cause leaks later).

-

-

Dissolution:

-

Add solvent carefully to wash residual powder from the funnel into the flask.

-

Self-Validation Check: Verify the solution is clear. Cloudiness indicates incomplete dissolution or impurities.

-

-

Cleanup: Wipe the balance area with a wet paper towel (water/surfactant) to capture invisible dust. Do not use compressed air.

Emergency Response & Waste Disposal

Spill Management

-

Solid Spill: Do not dry sweep. Cover with a damp paper towel to suppress dust, then scoop into a waste container. Wipe the area with 1% Sodium Bicarbonate solution to neutralize acidic residues.

-

Skin Contact: Wash immediately with soap and water for 15 minutes.[6] Fluorinated acids generally do not release free fluoride ions (F-) readily like HF, so Calcium Gluconate gel is not typically required unless the specific synthesis involves harsh cleavage conditions that might degrade the C-F bond [4].

Disposal

-

Classification: Dispose of as Solid Organic Waste .

-

Note on Halogens: Although it contains Fluorine, many waste streams categorize C-F bonds differently than C-Cl or C-Br due to bond stability. Consult your facility's specific EH&S guidelines regarding "Halogenated vs. Non-Halogenated" waste streams for stable fluorinated aromatics.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136302, this compound. Retrieved from [Link]

-

Ansell Chemical Resistance Guide. Permeation & Degradation Data for Nitrile vs. Organic Acids. (General Industry Standard).[3]

Sources

Methodological & Application

Application Note: 3-(4-Fluorophenyl)propionic Acid in NSAID Scaffold Synthesis

[1]

Executive Summary

This compound is a fluorinated hydrocinnamic acid derivative that serves as a "privileged structure" in medicinal chemistry. Its primary utility in NSAID synthesis lies in its role as a precursor to 6-Fluoro-1-indanone , a bicyclic scaffold found in arylalkanoic acid NSAIDs (such as Sulindac and Indomethacin analogs) and novel COX-2 selective inhibitors. The fluorine atom at the para-position enhances metabolic stability (blocking metabolic oxidation at the reactive phenyl position) and increases lipophilicity, improving bioavailability.

Core Applications

A. The "Indanone Platform" (Primary Application)

The most direct and high-value application of this intermediate is the intramolecular cyclization to form 6-Fluoro-1-indanone . This bicyclic ketone is the structural core for:

-

Sulindac Analogs: While commercial Sulindac possesses an

-methyl group, the des-methyl core derived from this starting material is used to synthesize simplified analogs for Structure-Activity Relationship (SAR) studies. -

Indene-Acetic Acid NSAIDs: Subsequent condensation of the indanone with aldehydes (Knoevenagel condensation) yields the benzylidene-indene scaffold characteristic of potent COX inhibitors.

B. -Functionalization (Profen Synthesis)

Although less common than starting with aryl-ketones, this compound can be functionalized at the

Chemical Mechanism & Pathway[1][2][3][4][5]

The transformation of this compound into an NSAID scaffold typically proceeds via Intramolecular Friedel-Crafts Acylation .

Reaction Logic[5]

-

Activation: The carboxylic acid is converted to an acyl chloride using Thionyl Chloride (

) or Oxalyl Chloride. -

Cyclization: A Lewis Acid (

) coordinates with the acyl chloride, generating an acylium ion. -

Electrophilic Attack: The acylium ion attacks the aromatic ring at the ortho-position relative to the alkyl chain. The fluorine atom (a deactivating but ortho/para-directing group) directs the cyclization para to itself, but geometric constraints force cyclization to the meta position relative to the fluorine, yielding the 6-fluoro isomer.

Pathway Diagram

Caption: Synthetic pathway transforming the linear acid precursor into the bicyclic indanone core for downstream NSAID production.

Detailed Experimental Protocol

Target: Synthesis of 6-Fluoro-1-indanone from this compound. Scale: Laboratory Bench (10 mmol basis).

Reagents & Equipment[2][6][7][8]

-

Precursor: this compound (1.68 g, 10 mmol).

-

Activator: Thionyl Chloride (

) (1.5 eq) or Oxalyl Chloride. -

Catalyst: Aluminum Chloride (

), anhydrous (1.3 eq). -

Solvent: Dichloromethane (DCM), anhydrous.

-

Equipment: 3-neck round bottom flask, reflux condenser,

line, addition funnel.

Step-by-Step Methodology

Phase 1: Acid Chloride Formation

-

Setup: Flame-dry a 100 mL round-bottom flask and purge with Nitrogen (

). -

Dissolution: Dissolve 1.68 g of this compound in 20 mL of anhydrous DCM. Add 1 drop of DMF (catalytic).

-

Chlorination: Add

(1.1 mL, 15 mmol) dropwise at 0°C. -

Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

-

Checkpoint: Monitor by TLC (convert aliquot to methyl ester with MeOH). Disappearance of acid indicates completion.

-

-

Evaporation: Concentrate in vacuo to remove excess

and solvent. Redissolve the crude acyl chloride in 10 mL fresh anhydrous DCM.

Phase 2: Friedel-Crafts Cyclization

-

Lewis Acid Prep: In a separate flame-dried flask, suspend

(1.73 g, 13 mmol) in 15 mL anhydrous DCM at 0°C. -

Addition: Add the acyl chloride solution (from Phase 1) dropwise to the

suspension over 30 minutes. Maintain temperature < 5°C.-

Observation: The solution will likely turn yellow/orange and evolve HCl gas.

-

-

Reflux: Remove ice bath and reflux the mixture (approx. 40°C) for 3 hours.

-

Quench: Cool to 0°C. Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice/water. Caution: Exothermic hydrolysis.

Phase 3: Workup & Purification[1]

-

Extraction: Separate the organic layer.[2][1] Extract the aqueous phase with DCM (2 x 20 mL).

-

Wash: Wash combined organics with 1M HCl (to remove Al salts), saturated

(to remove unreacted acid), and Brine. -

Drying: Dry over anhydrous

, filter, and concentrate. -

Purification: Recrystallize from Hexane/Ethyl Acetate or purify via Flash Column Chromatography (Silica gel, 9:1 Hexane:EtOAc).

Expected Results & QC Data

| Parameter | Specification | Notes |

| Yield | 75% - 85% | Lower yields often due to incomplete dryness of |

| Appearance | Off-white to pale yellow solid | |

| Melting Point | 58 - 60°C | Distinct from starting material (mp 86-89°C). |

| 1H NMR (CDCl3) | Look for disappearance of carboxylic acid proton (~11 ppm). | |

| IR Spectrum | C=O stretch ~1710 cm⁻¹ | Shift from acid C=O (~1700 cm⁻¹) to cyclic ketone. |

Workflow Diagram

Caption: Step-by-step experimental workflow for the cyclization of this compound.

References

Application Notes: Strategic Use of 3-(4-Fluorophenyl)propionic Acid in the Synthesis of Bioactive Scaffolds

Introduction: The Versatility of Fluorinated Propionic Acids in Medicinal Chemistry

3-(4-Fluorophenyl)propionic acid is a valuable building block for medicinal chemists and drug development professionals.[1][2] Its structure, featuring a fluorinated phenyl ring and a carboxylic acid moiety, offers a unique combination of lipophilicity, metabolic stability, and reactive potential. The fluorine atom can enhance binding affinity to target proteins and improve pharmacokinetic properties, while the carboxylic acid handle provides a convenient point for chemical modification, most notably through amide bond formation and esterification.[3]

These application notes provide a detailed protocol for a key reaction involving this compound: its coupling with an amine to form an amide. This transformation is a fundamental step in the synthesis of various bioactive molecules, including the 2-oxopiperazine guanidine analogs, which have been investigated as potent and selective melanocortin-4 receptor (MC4R) agonists for the potential treatment of obesity.

Core Principle: Amide Bond Formation via Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, the carboxylic acid must first be "activated" to a more electrophilic species. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. This application note will focus on a widely used and robust method: amide coupling facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).[4]

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which can then be intercepted by HOBt to form an active ester. This active ester is less prone to side reactions and efficiently reacts with the amine to yield the desired amide.

Experimental Protocol: Synthesis of N-Benzyl-3-(4-fluorophenyl)propanamide

This protocol details the synthesis of a model amide, N-Benzyl-3-(4-fluorophenyl)propanamide, using EDC/HOBt coupling. This reaction serves as a foundational example for the coupling of this compound with a variety of primary and secondary amines.

Materials and Reagents

| Reagent | Molecular Weight ( g/mol ) | Molarity/Concentration | Amount (mmol) | Mass/Volume |

| This compound | 168.16 | - | 1.0 | 168 mg |

| Benzylamine | 107.15 | - | 1.1 | 118 mg (0.12 mL) |

| EDC.HCl (EDAC) | 191.70 | - | 1.2 | 230 mg |

| HOBt | 135.12 | - | 1.2 | 162 mg |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | - | 2.5 | 323 mg (0.43 mL) |

| Dichloromethane (DCM) | - | - | - | 10 mL |

| 1 M Hydrochloric Acid (HCl) | - | 1 M | - | As needed for wash |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | Saturated | - | As needed for wash |

| Brine | - | Saturated | - | As needed for wash |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - | As needed for dry |

Step-by-Step Procedure

-

Reaction Setup: To a clean, dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (168 mg, 1.0 mmol) and HOBt (162 mg, 1.2 mmol).

-

Dissolution: Add 10 mL of anhydrous dichloromethane (DCM) to the flask and stir at room temperature until all solids are dissolved.

-

Addition of Base and Amine: Add N,N-Diisopropylethylamine (DIPEA) (0.43 mL, 2.5 mmol) to the solution, followed by benzylamine (0.12 mL, 1.1 mmol).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Activation and Coupling: Add EDC.HCl (230 mg, 1.2 mmol) to the cooled, stirring solution in one portion. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-Benzyl-3-(4-fluorophenyl)propanamide.

Expected Yield

Typical yields for this type of coupling reaction are in the range of 80-95%.

Visualization of the Experimental Workflow

Caption: Workflow for EDC/HOBt mediated amide coupling.

Mechanistic Insight: The Role of Coupling Reagents

The efficiency of the EDC/HOBt coupling protocol lies in the stepwise activation of the carboxylic acid and the suppression of side reactions.

Caption: Simplified mechanism of EDC/HOBt coupling.

Conclusion and Further Applications

The protocol described provides a reliable and high-yielding method for the synthesis of amides from this compound. This fundamental transformation opens the door to a wide array of more complex molecules. For instance, by choosing an appropriate diamine, the resulting amide can undergo subsequent cyclization to form piperazinone scaffolds.[5][6] Further functionalization, such as through reductive amination, can then be employed to build the diverse substituents necessary for tuning the biological activity of the final compounds, such as the melanocortin-4 receptor agonists.[7][8] The principles and techniques outlined in these notes are broadly applicable and can be adapted for the synthesis of various libraries of compounds for drug discovery and development.

References

-

Tian X, et al. Design and synthesis of potent and selective 1, 3, 4-trisubstituted-2-oxopiperazine based melanocortin-4 receptor agonists. Bioorganic & Medicinal Chemistry Letters, 16(17), 4668-4673 (2006). [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

-

Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI. [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

-

This compound | CAS#:459-31-4 | Chemsrc. [Link]

-

Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. [Link]

- Synthesis method of 2- (2, 4-dichlorophenoxy) propionic acid.

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. MDPI. [Link]

-

Transition-Metal-Catalyzed Asymmetric Reductive Amination and Amidation Cascade Reaction for the Synthesis of Piperazinones. ACS Publications. [Link]

-

Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Chemistry Portal. [Link]

-

Synthesis of piperazines. Organic Chemistry Portal. [Link]

-

Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society. [Link]

- Synthesis method of chiral piperazinone derivative.

-

Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. PubMed. [Link]

-

Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Semantic Scholar. [Link]

-

This compound. NIST WebBook. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS#:459-31-4 | Chemsrc [chemsrc.com]

- 3. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Advanced Biochemical Applications of 3-(4-Fluorophenyl)propionic Acid: Protocols & Methodologies

Executive Summary

3-(4-Fluorophenyl)propionic acid is a fluorinated derivative of hydrocinnamic acid that serves as a critical tool in chemical biology and drug discovery.[1] Unlike its non-fluorinated counterpart, the inclusion of the fluorine atom at the para-position imparts unique electronic properties (electronegativity

This application note details three high-value workflows:

-

Fragment-Based Drug Discovery (FBDD): Utilization as a "Spy Ligand" in 19F NMR screening.[1]

-

Metabolic Engineering: Use as a precursor in the mutasynthesis of fluorinated polyketides.[1]

-

Enzymology: Kinetic characterization as a competitive inhibitor for metalloproteases (Carboxypeptidase A).

Chemical Properties & Handling[1][2]

| Property | Specification | Application Note |

| Molecular Weight | 168.16 g/mol | Ideal for fragment libraries (<300 Da rule).[1] |

| Solubility | Soluble in Methanol, DMSO, Ethanol.[1] Slightly soluble in water.[1] | Critical: Prepare 100 mM stock in DMSO. Dilute into aqueous buffers to final DMSO <1%. |

| pKa | ~4.5 (Carboxylic acid) | Negatively charged at physiological pH (7.4).[1] |

| 19F NMR Shift | ~ -118 ppm (relative to CFCl₃) | Distinct singlet/multiplet in a clean region of the spectrum.[1] |

| Stability | Stable at RT.[1] Store at 4°C. | Non-hygroscopic, but keep desiccated for NMR precision.[1] |

Application I: 19F NMR Ligand Binding Assays (FBDD)

Principle:

The 19F nucleus is highly sensitive to changes in its chemical environment.[1] this compound serves as a "Spy Molecule" or reference ligand.[1] When it binds to a target protein, its transverse relaxation time (

Protocol A: -Relaxation Filtered Screening[1]

Reagents:

-

Buffer: 50 mM Phosphate Buffer, pH 7.4, 100 mM NaCl, 10% D₂O (for lock).

-

Protein Target: Purified protein (e.g., Hsp90, Carbonic Anhydrase) at >95% purity.

-

Ligand Stock: 100 mM this compound in d6-DMSO.

Workflow:

-

Sample Preparation:

-

NMR Setup (600 MHz recommended):

-

Data Acquisition:

-

Measure 1D 19F spectrum with a short spin-echo delay (

ms). -

Measure with a long spin-echo delay (

ms).[1]

-

-

Analysis:

Visualization of Workflow:

Figure 1: Workflow for 19F NMR-based fragment screening using this compound as a probe.

Application II: Precursor-Directed Biosynthesis (Mutasynthesis)[1]

Principle: this compound mimics natural biosynthetic starters like phenylalanine or cinnamic acid.[1] By feeding this compound to microbial cultures (e.g., Streptomyces, Myxobacteria), the machinery responsible for polyketide (PKS) or non-ribosomal peptide (NRPS) synthesis can incorporate the fluorinated unit.[1] This generates "unnatural" natural products with altered metabolic stability or potency.[1]

Protocol B: Fermentation and Extraction

Reagents:

-

Strain: Streptomyces coelicolor (or specific producer strain).[1]

-

Medium: R5 Production Medium.

-

Precursor: this compound (0.22 µm filter-sterilized solution in water/NaOH, pH adjusted to 7.0).

Step-by-Step Methodology:

-

Seed Culture: Inoculate 50 mL TSB medium with spores; incubate 48h at 30°C, 200 rpm.

-

Production Culture: Transfer 5% inoculum into 100 mL R5 medium.

-

Pulse Feeding (Critical Step):

-

Harvest: Stop fermentation at 5–7 days.

-

Extraction:

-

Detection: Analyze via LC-MS/MS looking for mass shifts of +18 Da (F vs H substitution) relative to the parent natural product.

Biosynthetic Logic:

Figure 2: Pathway for the incorporation of this compound into secondary metabolites.[1]

Application III: Enzyme Kinetic Assays (Inhibition)

Principle: This compound acts as a competitive inhibitor for enzymes that recognize hydrophobic aromatic side chains, such as Carboxypeptidase A (CPA) and Phenylalanine Ammonia-Lyase (PAL) .[1] The fluorine atom provides a steric bulk slightly larger than hydrogen (Van der Waals radius: H=1.20Å, F=1.47Å) but smaller than a methyl group, making it an excellent probe for active site constraints.[1]

Protocol C: Inhibition of Carboxypeptidase A

Reagents:

-

Enzyme: Bovine Carboxypeptidase A (Sigma C0261).[1]

-

Substrate: Hippuryl-L-phenylalanine (HPA).[1]

-

Buffer: 25 mM Tris-HCl, 500 mM NaCl, pH 7.5.

Methodology:

-

Substrate Prep: Prepare HPA concentrations: 0.1, 0.2, 0.5, 1.0 mM.

-

Inhibitor Prep: Prepare inhibitor concentrations: 0, 50, 100, 200 µM.

-

Assay Setup:

-

Measurement:

-

Data Analysis:

Troubleshooting & Expert Tips

-

Solubility Shock: When adding the DMSO stock to the aqueous buffer, add it slowly while vortexing to prevent the acid from precipitating as a "cloud."[1] If turbidity occurs, sonicate for 30 seconds.

-

pH Sensitivity: The carboxylic acid group (pKa ~4.[1]5) means the compound contributes protons.[1] In weakly buffered systems (e.g., <10 mM buffer), check pH after addition.[1]

-

Impurity Signals: Commercial grades (97-98%) may contain trace defluorinated byproducts.[1] Always run a "No Protein" NMR control to identify background peaks before screening.[1]

References

-

Dalvit, C., et al. (2003).[1] "Fluorine-NMR competition binding experiments for high-throughput screening and transcriptional factor drug discovery." Journal of the American Chemical Society.[1] Link[1]

-

O'Hagan, D., et al. (2002).[1] "Biosynthesis of fluorinated secondary metabolites." Journal of Fluorine Chemistry. Link[1]

-

Christianson, D. W., & Lipscomb, W. N. (1989).[1] "Carboxypeptidase A." Accounts of Chemical Research.[1] Link[1]

-

Gee, C. T., et al. (2016).[1] "Fragment screening by 19F NMR: A practical guide." Nature Protocols. Link

-

Walker, M. C., et al. (2013).[1] "Expanding the fluorine chemistry of living systems using engineered metabolism."[1] Science. Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-(4-Fluorophenyl)propionic Acid Stability & Storage

Current Status: Operational Subject: CAS 459-31-4 | Stability Assurance & Degradation Prevention Audience: R&D Chemists, Process Engineers, Compound Management

Core Storage Directive: The "Why" and "How"

3-(4-Fluorophenyl)propionic acid (3-FPA) is a fluorinated carboxylic acid.[1] While the fluorine atom at the para position imparts metabolic stability compared to its non-fluorinated analog, the propionic acid side chain remains susceptible to specific degradation pathways.

Your storage strategy must mitigate three primary entropy drivers: Moisture (Hydrolysis/Caking) , Oxidation (Benzylic radical formation) , and Photolytic cleavage .

The "Gold Standard" Storage Protocol

-

Temperature: Ambient (15–25°C) is acceptable for short-term (<3 months). For long-term banking (>1 year), store at 2–8°C .

-

Atmosphere: inert gas overlay (Argon or Nitrogen) is mandatory for opened containers to prevent oxidative yellowing.

-

Container: Amber glass with a PTFE-lined cap. Avoid low-density polyethylene (LDPE) for long-term storage as fluorinated aromatics can slowly leach plasticizers.

Decision Logic: Storage Workflow

The following diagram illustrates the decision matrix for incoming samples.

Figure 1: Decision matrix for determining optimal storage conditions based on usage timeline and container integrity.

Troubleshooting & FAQs: Field-Proven Solutions

Q1: My sample has turned from white to a faint yellow. Is it still usable?

Diagnosis: This indicates early-stage oxidation, likely at the benzylic position (the carbon attached to the ring). While the fluorine atom deactivates the ring against electrophilic attack, it does not fully protect the benzylic protons from radical autoxidation over time. Solution:

-

Check Purity: Run a standard HPLC. If purity is >98%, the color is likely due to trace impurities (<0.5%) with high extinction coefficients (e.g., quinoid species).

-

Remediation: If purity is compromised (<95%), perform a recrystallization.

-

Solvent System: Dissolve in minimal hot Ethyl Acetate , then slowly add Hexanes or Heptane until turbid. Cool to 4°C.

-

Filtration: Wash crystals with cold hexanes to remove the oxidized supernatant.

-

Q2: The powder has formed hard clumps (Caking).

Diagnosis: Hygroscopicity. The carboxylic acid moiety can form hydrogen bonds with atmospheric water. This alters the effective molecular weight (weighing errors) and can catalyze hydrolysis of other reagents in your reaction mixture. Solution:

-

Immediate Fix: Dry the compound in a vacuum oven at 40°C for 4–6 hours over

or silica gel. -

Prevention: Always equilibrate the bottle to room temperature before opening to prevent condensation.

Q3: Can I store 3-FPA as a stock solution?

Diagnosis: Generally No for long durations.

-

In DMSO: Stable at -20°C, but DMSO is hygroscopic. Water uptake will eventually cause precipitation or hydrolysis.

-

In Alcohols (MeOH/EtOH): Risk of slow Fischer esterification if trace acid catalysts are present or if the glass surface is slightly acidic.

-

Recommendation: Prepare solutions fresh. If necessary, store in Acetonitrile at -20°C for no more than 1 week.

Chemical Compatibility & Degradation Pathways

Understanding the "enemies" of 3-FPA allows for better experimental design.

Degradation Pathway Visualization

The following diagram maps the potential failure points of the molecule under stress.

Figure 2: Primary degradation pathways. Note that benzylic oxidation is the most irreversible chemical change.

Solvent Compatibility Table[3]

| Solvent Class | Compatibility | Risk Factor |

| Chlorinated (DCM, Chloroform) | High | Excellent for short-term handling. |

| Ethers (THF, Diethyl Ether) | Moderate | Risk of peroxide formation in solvent which can oxidize the benzylic position. |

| Alcohols (MeOH, EtOH) | Low (Long-term) | Potential for esterification over time. |

| Basic Solvents (Pyridine) | Low | Will deprotonate the carboxylic acid, forming salts that may be difficult to isolate. |

Quality Control & Validation

Before committing this reagent to a high-value synthesis (e.g., peptidomimetics or metabolic probes), validate its integrity.

Validation Protocol

-

Visual Inspection: White to off-white crystalline powder.[2] Any orange/brown tint = Reject/Repurify.

-

Melting Point: The most rapid purity check.

-

NMR:

-

Run in

. -

Look for a single sharp peak around -115 to -118 ppm (relative to

). -

New peaks in this region indicate defluorination or ring substitution (rare but critical).

-

References

-

National Institute of Standards and Technology (NIST). this compound - NIST Chemistry WebBook, SRD 69.[5] Retrieved from [Link]

-

PubChem. this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Characterization of unexpected byproducts in 3-(4-Fluorophenyl)propionic acid reactions

Current Status: Operational Ticket Focus: Characterization of Unexpected Byproducts Support Level: Tier 3 (Senior Application Scientist)

Introduction: Beyond the Certificate of Analysis

Welcome to the technical support hub for 3-(4-Fluorophenyl)propionic acid . While this compound is a staple intermediate—often used in the synthesis of PPAR agonists and enzyme inhibitors—its apparent simplicity masks two critical reactivity profiles that frequently derail campaigns: catalytic hydrodefluorination (HDF) and regio-isomeric persistence .

This guide addresses the "ghost" peaks and inexplicable mass shifts reported by our users. We move beyond generic advice to provide mechanistic root-cause analysis and self-validating recovery protocols.

Module 1: The "Phantom" Peak (Hydrodefluorination)

The Symptom

You are synthesizing this compound via the hydrogenation of 4-fluorocinnamic acid .

-

Observation: LC-MS shows a persistent impurity at [M-H]⁻ = 149.06 (Negative mode) or a mass shift of -18 Da relative to the product.

-

The Trap: Many researchers assume this is a solvent adduct or fragmentation artifact. It is not.

The Mechanism: Catalytic Suicide

The Carbon-Fluorine (C-F) bond is generally stable (

-

Byproduct (MW 150.17): 3-phenylpropionic acid (Defluorinated).

-

Mass Shift:

.

Troubleshooting Protocol

| Variable | Recommendation | Scientific Rationale |

| Catalyst | Switch to Pt/C or Rh/C | Palladium has a uniquely high affinity for oxidative addition into C-F bonds compared to Platinum or Rhodium. |

| Solvent | Avoid Methanol/Ethanol | Protic solvents can facilitate the HDF mechanism. Use Ethyl Acetate (EtOAc) or Toluene if solubility permits. |

| Additives | Add Diphenylsulfide (0.1 eq) | Sulfur acts as a catalyst poison, selectively inhibiting the high-energy sites responsible for C-F cleavage while allowing alkene reduction. |

Visual Workflow: The Defluorination Fork

Figure 1: Mechanistic divergence during hydrogenation. Note the irreversible path to the defluorinated byproduct when using Palladium.

Module 2: The Isomer Trap (Ortho vs. Para)

The Symptom

You synthesized the compound via Friedel-Crafts acylation (Fluorobenzene + Succinic Anhydride

-

Observation: NMR shows small "shoulder" peaks in the aromatic region. Melting point is depressed (

). -

The Issue: Electrophilic Aromatic Substitution (EAS) on fluorobenzene is para-directing, but the small atomic radius of fluorine allows for significant ortho-substitution (up to 10-15%).

Analytical Diagnosis

Standard C18 HPLC columns often fail to separate these positional isomers due to identical hydrophobicity.

The Solution: Fluorinated Stationary Phases Switch to a Pentafluorophenyl (PFP) column. The "fluorine-fluorine" interaction mechanism provides the necessary selectivity to resolve the ortho (2-fluoro) from the para (4-fluoro) isomer.

Purification Protocol: The Solubility Filter

Do not rely on silica chromatography. Use this self-validating solubility trick based on the disruption of crystal lattice energy.

-

Convert to Salt: Treat the crude mixture with aqueous

or -

Solvent Extraction: Extract the aqueous salt solution with a polar aprotic solvent (e.g., Methyl Isobutyl Ketone - MIBK or concentrated EtOAc).

-

Acidification: Acidify the aqueous layer to precipitate pure para-product.

Visual Workflow: Isomer Separation

Figure 2: Thermodynamic separation of regio-isomers utilizing the "Ortho-Effect" solubility difference.

Module 3: Activation Artifacts (Oligomerization)

The Symptom

During downstream amide coupling (using EDC/NHS or

The Cause: Symmetric Anhydride Formation

This compound is prone to self-condensation if the activation agent is used in excess or if the nucleophile addition is delayed.

-

Structure:

-

Mass:

.

Prevention Strategy

-

Stoichiometry: Limit activation agents (EDC, HATU) to 0.95 - 1.0 equivalents. Never use excess.

-

Quenching: If using acid chlorides (

route), ensure complete removal of thionyl chloride before adding the amine. Residual

Frequently Asked Questions (FAQ)

Q: Can I use UV detection to quantify the defluorinated impurity? A: Proceed with caution. The removal of the fluorine atom slightly alters the molar extinction coefficient at 254 nm. For precise quantitation of the 3-phenylpropionic acid byproduct, you must calibrate using an authentic non-fluorinated standard, or use a Charged Aerosol Detector (CAD) for equimolar response.

Q: My melting point is 82°C. Is this acceptable? A: No. The literature melting point is 86-91°C [1]. A value of 82°C indicates significant contamination, likely the ortho-isomer (which lowers lattice energy) or residual solvent. Perform the MIBK extraction protocol described in Module 2.

Q: Is the C-F bond stable to Lithium Aluminum Hydride (LAH)? A: Generally, yes. Unlike catalytic hydrogenation, LAH reduction of the carboxylic acid to the alcohol usually leaves the aromatic C-F bond intact, provided the reaction is kept at reflux or below. However, avoid dissolving metal reductions (Na/NH3), which will instantly cleave the fluorine.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 459-31-4).

-

Long, M., et al. (2021).[7] "Hydrodefluorination of Perfluorooctanoic Acid... with Platinum Group Metal Nanoparticles." Environmental Science & Technology.[7] (Demonstrates Pd superiority in C-F cleavage).

-

Organic Chemistry Portal. "Friedel-Crafts Acylation." (Mechanistic basis for ortho/para selectivity).

-

Lee, A. E., et al. (2024).[8] "Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena."[8] J. Phys.[8] Chem. Lett. (Mass spectrometry characterization).

-

ResearchGate. "HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid."[9] (Validation of fluorinated stationary phases for isomer separation).

Sources

- 1. This compound | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 459-31-4 | this compound - Synblock [synblock.com]

- 3. Novel Insight into the Synergistic Mechanism for Pd and Rh Promoting the Hydro-Defluorination of 4-Fluorophenol over Bimetallic Rh-Pd/C Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. science-revision.co.uk [science-revision.co.uk]

- 6. youtube.com [youtube.com]

- 7. Hydrodefluorination of Perfluorooctanoic Acid in the H2-Based Membrane Catalyst-Film Reactor with Platinum Group Metal Nanoparticles: Pathways and Optimal Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 9. researchgate.net [researchgate.net]

Air-sensitivity considerations for 3-(4-Fluorophenyl)propionic acid

An official Technical Support Center guide for 3-(4-Fluorophenyl)propionic acid, created by a Senior Application Scientist.

This document provides researchers, scientists, and drug development professionals with essential technical guidance, troubleshooting protocols, and frequently asked questions concerning the handling and application of this compound, with a specific focus on its air-sensitivity considerations.

Section 1: Core Characteristics & Stability Profile

Frequently Asked Questions (FAQs)

Question: What is the primary role of this compound in a research and development setting?

This compound is a fluorinated aromatic carboxylic acid. Its structural motif is of significant interest in medicinal chemistry and materials science. It primarily serves as a key intermediate or building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). For instance, it may be used in the synthesis of 2-oxopiperazine guanidine analogs, which are relevant in drug discovery.[1]

Question: Is this compound considered air-sensitive?

There is conflicting information regarding the air sensitivity of this compound, which warrants a cautious approach. While major suppliers like Fisher Scientific classify it as "Stable under normal conditions" with no specific air-sensitive hazards listed, other suppliers, such as TCI, explicitly label it as "Air Sensitive".[2]

-

Interpretation for the Bench Scientist: This discrepancy suggests that while the compound does not undergo rapid, visible decomposition upon brief exposure to air, its long-term purity may be compromised by atmospheric oxygen or moisture, especially if stored improperly. The "Air Sensitive" warning from some vendors likely represents a stringent precaution to guarantee the highest purity for sensitive downstream applications. Therefore, it is best practice to handle it with measures to minimize atmospheric exposure.

Question: What are the definitive recommended storage conditions?